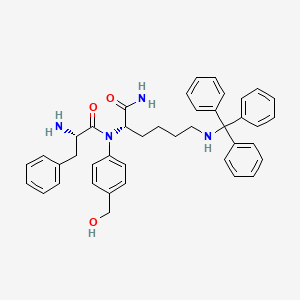

Phe-Lys(Trt)-PAB

Vue d'ensemble

Description

Phé-Lys(Trt)-PAB est un composé peptidique synthétique qui combine la phénylalanine, la lysine avec un groupe protecteur trityle et l’acide para-aminobenzoïque. Ce composé est souvent utilisé dans la recherche biochimique et les applications pharmaceutiques en raison de ses propriétés et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Phé-Lys(Trt)-PAB implique généralement les étapes suivantes :

Protection de la lysine : La lysine est d’abord protégée par un groupe trityle pour empêcher les réactions indésirables au niveau de son groupe amino.

Couplage avec la phénylalanine : La lysine protégée est ensuite couplée à la phénylalanine à l’aide d’un agent de couplage tel que le [6-(trifluorométhyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate (CF3-PyBOP) dans des conditions douces.

Ajout d’acide para-aminobenzoïque : Enfin, l’acide para-aminobenzoïque est ajouté à la chaîne peptidique, complétant la synthèse de Phé-Lys(Trt)-PAB.

Méthodes de production industrielle

La production industrielle de Phé-Lys(Trt)-PAB suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (HPLC) pour la purification afin d’assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Phé-Lys(Trt)-PAB subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe protecteur trityle peut être éliminé en milieu acide, révélant le groupe amino libre de la lysine.

Réactions de couplage : Le composé peut participer à d’autres réactions de couplage peptidique pour former des chaînes peptidiques plus longues.

Oxydation et réduction : Les parties phénylalanine et acide para-aminobenzoïque peuvent subir des réactions d’oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de couplage : Le CF3-PyBOP est utilisé comme agent de couplage dans des conditions douces.

Oxydation et réduction : Des agents oxydants et réducteurs standard tels que le peroxyde d’hydrogène et le borohydrure de sodium peuvent être utilisés.

Principaux produits formés

Lysine déprotégée : L’élimination du groupe trityle donne de la lysine libre.

Peptides étendus : Des réactions de couplage supplémentaires aboutissent à des chaînes peptidiques plus longues.

Applications de la recherche scientifique

Phé-Lys(Trt)-PAB a un large éventail d’applications dans la recherche scientifique :

Biochimie : Il est utilisé comme élément constitutif de la synthèse de peptides et de protéines plus longs.

Produits pharmaceutiques : Le composé est utilisé dans le développement et les systèmes d’administration de médicaments.

Substrats de protéase : Il sert de substrat pour étudier l’activité et la spécificité des protéases.

Biomatériaux : Phé-Lys(Trt)-PAB est incorporé dans des hydrogels et d’autres biomatériaux pour l’ingénierie tissulaire et la médecine régénérative.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Weight : 640.81 g/mol

- Purity : Typically ≥95%

- Chemical Structure : Contains a trityl-protected lysine, which allows selective deprotection, and a para-aminobenzoic acid moiety that enhances its reactivity.

Reactions

Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:

- Hydrolysis : Removal of the trityl protecting group under acidic conditions.

- Coupling Reactions : Further peptide coupling to create longer peptide chains.

- Oxidation/Reduction : The phenylalanine and para-aminobenzoic acid can participate in oxidation and reduction reactions.

Applications in Scientific Research

This compound has diverse applications across multiple scientific disciplines:

Biochemistry

- Peptide Synthesis : Serves as a building block for synthesizing longer peptides and proteins, facilitating studies on protein structure and function.

- Protease Substrates : Used as a substrate for studying protease activity, helping researchers understand enzyme specificity and kinetics.

Pharmaceuticals

- Drug Development : Utilized in the design of peptide-based drugs and therapeutic agents, particularly in targeted drug delivery systems.

- Antibody-Drug Conjugates (ADCs) : Functions as a cleavable linker in ADCs, allowing for selective release of therapeutic agents within target cells while minimizing side effects on healthy tissues .

Biomaterials

- Tissue Engineering : Incorporated into hydrogels and other biomaterials for regenerative medicine applications, enhancing cell attachment and proliferation.

Protein-Protein Interactions

- Biological Studies : Employed in research to investigate protein-protein interactions, crucial for understanding cellular processes and signaling pathways.

Case Study 1: Development of Peptide-Based Therapeutics

Researchers have utilized this compound in the synthesis of peptide-based therapeutics aimed at targeting specific cancer cells. By employing this compound as a linker in ADCs, they achieved enhanced efficacy while reducing off-target effects. The study highlighted the importance of the trityl protection strategy in facilitating controlled release mechanisms within the tumor microenvironment .

Case Study 2: Investigating Protease Specificity

In another study, this compound was used as a substrate to characterize the specificity of various proteases. The results demonstrated that the compound's structure significantly influenced enzyme activity, providing insights into protease mechanisms that could inform drug design strategies aimed at modulating these enzymes.

Mécanisme D'action

Le mécanisme d’action de Phé-Lys(Trt)-PAB implique son interaction avec des enzymes et des récepteurs spécifiques. La lysine protégée par le trityle peut être déprotégée sélectivement, ce qui permet au groupe amino libre de participer à des réactions biochimiques. Les parties phénylalanine et acide para-aminobenzoïque contribuent à l’affinité de liaison et à la spécificité du composé pour les enzymes et les récepteurs cibles .

Comparaison Avec Des Composés Similaires

Composés similaires

Phé-Lys-pNA : Un substrat chromogène utilisé pour étudier l’activité des protéases.

Peptide Hafk : Un tétrapeptide ayant une activité antifongique.

Unicité

Phé-Lys(Trt)-PAB est unique en raison de sa lysine protégée par le trityle, qui permet une déprotection sélective et des réactions ultérieures. Cette caractéristique la rend très polyvalente pour une utilisation dans la synthèse peptidique et la recherche biochimique.

Activité Biologique

Phe-Lys(Trt)-PAB, also known as Fmoc-Phe-Lys(Trt)-PAB, is a peptide-based linker extensively utilized in the development of antibody-drug conjugates (ADCs). Its design and biological activity are pivotal for enhancing the efficacy of targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following molecular details:

- Chemical Name : 9H-fluoren-9-ylmethoxycarbonyl-L-phenylalanine-L-lysine(trityl)-p-aminobenzyl-4-nitrophenyl carbonate

- Molecular Formula : C63H57N5O9

- Molecular Weight : 1028.15 g/mol

- Purity : Typically above 95% in commercial preparations

The compound serves as a cleavable linker that connects monoclonal antibodies to cytotoxic agents, facilitating targeted drug delivery while minimizing systemic toxicity .

The biological activity of this compound is largely attributed to its role in ADCs. The mechanism involves:

- Targeted Delivery : The monoclonal antibody binds to specific antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.

- Cleavage in Tumor Microenvironment : The linker is designed to be stable in circulation but cleavable by proteases such as cathepsins, which are overexpressed in tumor tissues. This selective cleavage releases the cytotoxic agent precisely where it is needed, enhancing therapeutic efficacy .

- Minimized Off-target Effects : By ensuring that the cytotoxic payload is released primarily within cancer cells, this compound reduces damage to healthy tissues, thereby improving the therapeutic index of the drug .

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Brentuximab Vedotin : This ADC utilizes a similar peptide-cleavable linker strategy, demonstrating significant success in treating Hodgkin lymphoma and anaplastic large cell lymphoma. The incorporation of Phe-Lys linkers has been shown to enhance drug delivery efficiency and reduce side effects .

- Clinical Trials : Ongoing clinical trials involving ADCs that utilize this compound are investigating its efficacy against various cancers, including breast and lung cancers. Early results indicate improved patient outcomes compared to traditional chemotherapies .

Propriétés

IUPAC Name |

(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCZCKQSLIJFDP-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.